![molecular formula C26H16ClF9N2O2 B609373 6-((4-氯苄基)氧基)-3-(1-甲基-3-(三氟甲基)-1H-吡唑-5-基)-3',5'-双(三氟甲基)-[1,1'-联苯]-2-醇 CAS No. 2289690-31-7](/img/structure/B609373.png)
6-((4-氯苄基)氧基)-3-(1-甲基-3-(三氟甲基)-1H-吡唑-5-基)-3',5'-双(三氟甲基)-[1,1'-联苯]-2-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MYCi361, also known as NUCC-0196361, is a MYC inhibitor with the Kd of 3.2 μM for binding to MYC. MYCi361 suppresses tumor growth and enhances anti-PD1 immunotherapy.
科学研究应用
Oncology
MYCi361 is a small-molecule inhibitor that directly targets MYC, a highly validated oncogenic transcription factor and cancer target . MYC is responsible for regulating essential cellular processes, including proliferation, metabolism, biosynthesis, and apoptosis, which when corrupted are recognized as hallmarks of cancer . MYCi361 disrupts MYC/MAX complexes, promotes MYC T58 phosphorylation and MYC degradation .
Tumor Growth Suppression
MYCi361 has shown to suppress tumor growth in mice . This is a significant finding as it demonstrates the potential of MYCi361 as a therapeutic agent in cancer treatment.
Immune Cell Infiltration
MYCi361 treatment in vivo increased tumor immune cell infiltration . This suggests that MYCi361 could play a role in enhancing the body’s immune response to tumors.
PD-L1 Upregulation
MYCi361 treatment upregulated PD-L1 on tumors . PD-L1 is a protein that helps keep immune cells from attacking non-harmful cells in the body. By upregulating PD-L1, MYCi361 could potentially help prevent the immune system from attacking healthy cells while targeting cancer cells.
Sensitization to Anti-PD1 Immunotherapy
MYCi361 has shown to sensitize tumors to anti-PD1 immunotherapy . Anti-PD1 immunotherapy is a type of treatment that helps the immune system fight cancer. This suggests that MYCi361 could be used in combination with other treatments to enhance their effectiveness.
MYC Degradation
MYCi361 enhances MYC phosphorylation on threonine-58, consequently increasing proteasome-mediated MYC degradation . This could potentially lead to a decrease in the proliferation of cancer cells.
作用机制
Target of Action
MYCi361 primarily targets the c-Myc protein , a transcription factor that plays a crucial role in cell growth, differentiation, metabolism, and death . c-Myc is frequently dysregulated in many human cancers and is involved in up to 70% of all human cancers .
Mode of Action
MYCi361 binds directly to c-Myc, disrupting the formation of c-Myc/Max dimers, which are essential for the transcriptional activity of c-Myc . This disruption leads to the inhibition of c-Myc’s function .
Biochemical Pathways
The disruption of c-Myc/Max dimers by MYCi361 enhances the phosphorylation of c-Myc on threonine-58 . This increased phosphorylation triggers the proteasome-mediated degradation of c-Myc . The degradation of c-Myc leads to the impairment of c-Myc-driven gene expression, affecting various cellular processes such as proliferation, metabolism, biosynthesis, and apoptosis .
Pharmacokinetics
MYCi361 has shown promising pharmacokinetic properties. It has a high plasma concentration, a long half-life, and improved tumor penetration . These properties contribute to its bioavailability and efficacy in vivo .
Result of Action
The action of MYCi361 leads to the suppression of tumor growth . By inhibiting c-Myc, MYCi361 impairs the proliferation of tumor cells and induces their death . In addition, MYCi361 treatment has been observed to increase tumor immune cell infiltration .
Action Environment
The efficacy and stability of MYCi361 can be influenced by the tumor immune microenvironment. MYCi361 treatment has been shown to modulate the tumor immune microenvironment by increasing the expression of the immune-checkpoint protein PD-L1 . This modulation provides a rationale for combining MYCi361 with anti–PD-1/PD-L1 therapy to enhance antitumor efficacy .
属性
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-chlorophenyl)methoxy]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16ClF9N2O2/c1-38-19(11-21(37-38)26(34,35)36)18-6-7-20(40-12-13-2-4-17(27)5-3-13)22(23(18)39)14-8-15(24(28,29)30)10-16(9-14)25(31,32)33/h2-11,39H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLCWLSEYDDTCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16ClF9N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2-ol | |
Q & A
Q1: What is the mechanism of action of MYCi361 and how does it impact tumor cells?
A1: MYCi361 acts as a small molecule inhibitor of the MYC protein. [] It functions by engaging with MYC inside cells, disrupting the formation of the MYC/MAX heterodimer, a complex essential for MYC's transcriptional activity. [] This disruption leads to the inhibition of MYC-regulated gene expression, ultimately affecting various cellular processes controlled by MYC. Additionally, MYCi361 promotes the phosphorylation of MYC at the threonine-58 residue. [] This phosphorylation event marks the protein for degradation by the proteasome, further decreasing MYC levels within the cell. [] The combined effect of these mechanisms leads to decreased tumor cell proliferation and promotes a form of cell death that is immunogenic, meaning it can trigger an immune response against the tumor. []
Q2: How does MYCi361 treatment influence the tumor microenvironment and the response to anti-PD1 immunotherapy?
A2: Research shows that MYCi361 treatment leads to an increase in tumor-infiltrating lymphocytes, which are immune cells that can recognize and attack cancer cells. [] Additionally, MYCi361 treatment induces the expression of PD-L1 on tumor cells. [] While PD-L1 is often associated with immune evasion, its upregulation in this context, combined with increased immune cell infiltration, suggests that MYCi361 treatment can sensitize tumors to anti-PD1 immunotherapy. [] This sensitization occurs because anti-PD1 therapy works by blocking the interaction between PD-1 on immune cells and PD-L1 on tumor cells, unleashing the immune system to attack the tumor.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

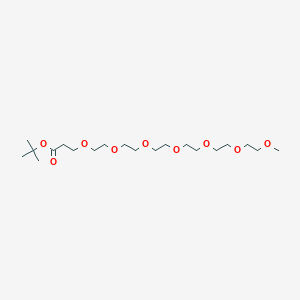
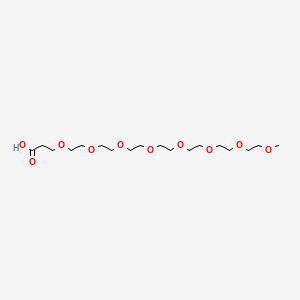

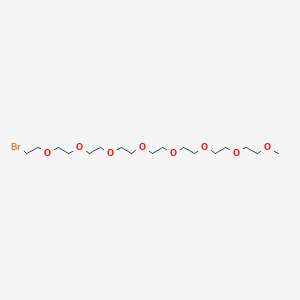
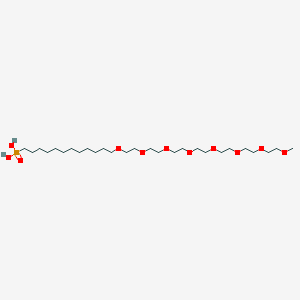
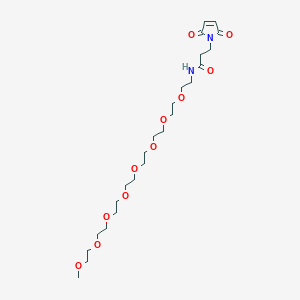

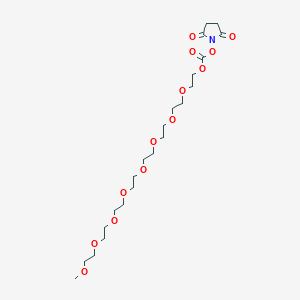
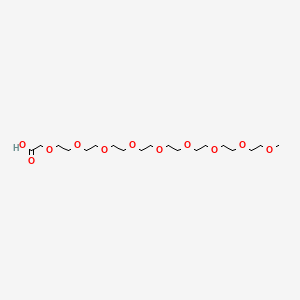

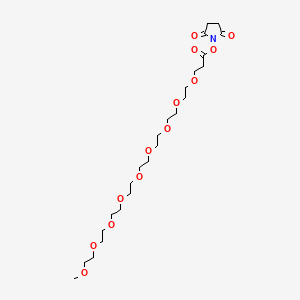
![BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B609308.png)

![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)